The compound 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique furochromen structure combined with a pyrazole moiety, which contributes to its potential biological activities. This compound is of interest in medicinal chemistry due to its diverse applications and therapeutic potential.
The compound can be synthesized through various chemical methods, which typically involve multiple reaction steps. The synthesis routes often utilize starting materials that include derivatives of furochromen and pyrazole.
This compound is classified as an acetylated derivative of a furochromen and pyrazole hybrid. The presence of both the furochromen and pyrazole structures indicates potential pharmacological properties, making it relevant in drug development and medicinal chemistry.
The synthesis of 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (often organic solvents like acetonitrile), and the use of catalysts or reagents to facilitate reactions. For instance, the cyclization step might necessitate acidic or basic conditions depending on the reactivity of the starting materials.
The molecular structure of 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H23N2O4 |
Molecular Weight | 385.42 g/mol |
IUPAC Name | 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide |
InChI | InChI=1S/C21H23N2O4 |
InChI Key | XMRNTMYTTBVTSL-UHFFFAOYSA-N |
Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)OC)C)C |
The structural data indicates the presence of multiple functional groups including ketones and amides which play crucial roles in its biological activity.
The compound may undergo various chemical reactions such as:
Understanding these reactions is essential for predicting the compound's behavior under different conditions and for designing derivatives with enhanced properties.
The mechanism by which 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in various biochemical pathways.
Research indicates that compounds with similar structures may inhibit certain enzymes related to inflammation or cancer cell proliferation. The precise mechanism would depend on experimental validation through biochemical assays.
The physical properties of this compound include:
The chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect these properties.
This compound has potential applications in various fields including:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2